Vanadium iodide (VI2)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

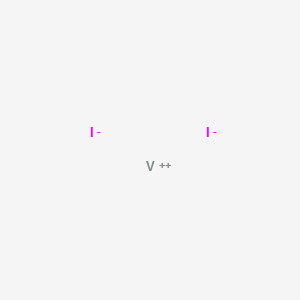

It is a black micaceous solid that adopts the cadmium iodide structure, featuring octahedral vanadium(II) centers . Vanadium iodide is a transition metal iodide and is known for its unique properties and applications in various fields.

Vorbereitungsmethoden

Vanadium iodide can be synthesized through several methods:

-

Direct Combination of Elements: : The original synthesis of vanadium iodide involves the direct reaction of vanadium metal with iodine. This reaction typically occurs at elevated temperatures to facilitate the formation of VI2 .

-

Reduction of Vanadium(III) Chlorides: : Another method involves the reduction of vanadium(III) chlorides with trimethylsilyl iodide. This method allows for the preparation of solvated vanadium(II) iodides .

-

Reaction with Anhydrous Ammonia: : Vanadium iodide can also be synthesized by reacting vanadium(II) iodide with anhydrous ammonia to form the hexaammine complex .

Analyse Chemischer Reaktionen

Vanadium iodide undergoes various chemical reactions, including:

-

Oxidation-Reduction Reactions: : Vanadium iodide can participate in redox reactions. For example, it can be oxidized by iodine to form higher oxidation states of vanadium .

-

Complexation Reactions: : Vanadium iodide can form complexes with various ligands, such as oxalic acid, salicylic acid, and sulfosalicylic acid. These reactions are often studied spectrophotometrically .

-

Substitution Reactions: : Vanadium iodide can undergo substitution reactions with other halides or ligands, leading to the formation of different vanadium compounds .

Wissenschaftliche Forschungsanwendungen

Electrode Materials

Vanadium iodide is increasingly utilized as an electrode material in solid-state flexible supercapacitors. Its notable attributes include:

- High Specific Capacitance : This property enhances energy storage capabilities, making it ideal for supercapacitor applications.

- Flexibility : The material's flexibility allows for integration into various device forms, including wearable technology.

- Environmental Friendliness : Vanadium iodide is considered a more sustainable option compared to traditional materials used in energy storage devices.

Catalysis

The compound serves as an effective catalyst in several chemical reactions:

- Oxidation and Reduction Processes : Vanadium iodide facilitates these reactions, which are crucial in organic synthesis and industrial processes.

- Potential in Green Chemistry : Its ability to catalyze reactions under mild conditions makes it a candidate for environmentally friendly chemical processes.

Material Science

In material science, vanadium iodide is studied for its unique structural and electronic properties:

- Semiconducting Properties : Research indicates that vanadium iodide can exhibit semiconducting behavior, which is valuable in electronic applications.

- Potential Use in Photovoltaics : The compound's properties may lend themselves to innovations in solar energy technologies.

Case Studies and Research Findings

Several studies have highlighted the applications of vanadium iodide:

Wirkmechanismus

The mechanism of action of vanadium iodide involves its ability to participate in redox reactions and form complexes with various ligands. The vanadium centers in vanadium iodide can undergo changes in oxidation states, allowing it to act as both an oxidizing and reducing agent. This property is utilized in various catalytic and electrochemical applications .

Vergleich Mit ähnlichen Verbindungen

Vanadium iodide can be compared with other vanadium halides and oxides:

-

Vanadium(III) Iodide (VI3): : Vanadium(III) iodide is another iodide of vanadium with a higher oxidation state. It is also a black solid but has different structural and electronic properties compared to vanadium(II) iodide .

-

Vanadium(II) Chloride (VCl2): : Vanadium(II) chloride is similar to vanadium(II) iodide but contains chloride ions instead of iodide. It also adopts the cadmium iodide structure and has similar chemical properties .

-

Vanadium Oxides (VO2, V2O3, V2O5): : Vanadium oxides are a group of compounds with varying oxidation states of vanadium. They exhibit unique properties such as insulator-to-metal phase transitions and are used in applications like thermoelectric materials and batteries .

Vanadium iodide stands out due to its specific iodide composition and the unique properties it imparts to the compound.

Biologische Aktivität

Vanadium iodide (VI2) is a compound of increasing interest in the field of biological research due to its unique properties and potential therapeutic applications. This article explores the biological activity of VI2, focusing on its pharmacological effects, mechanisms of action, and implications for health.

Vanadium iodide is characterized by its molecular formula I2V. It is a dark-colored solid that can participate in various chemical reactions, particularly those involving redox processes. The vanadium ion in VI2 can exist in multiple oxidation states, which plays a critical role in its biological interactions.

Insulin-Mimetic Effects

One of the most notable biological activities of vanadium compounds, including VI2, is their insulin-mimetic effect . Research indicates that vanadium compounds can mimic insulin actions by promoting glucose uptake in cells and enhancing glycogen synthesis. This property has made them a subject of interest for diabetes treatment.

- Mechanism : Vanadium ions can interact with insulin receptors and downstream signaling pathways, leading to increased glucose transport into cells. This effect is particularly significant in muscle and adipose tissues.

Antitumor Activity

Vanadium compounds have also shown potential as antitumor agents . Studies have demonstrated that VI2 exhibits cytotoxic effects against various cancer cell lines.

- Case Study : A study found that V(III)-cysteine complexes derived from vanadium showed a 70% reduction in cell viability at a concentration of 100 µM in hepatoma cells. This suggests that vanadium compounds can induce apoptosis in tumor cells through oxidative stress mechanisms .

Antiparasitic Properties

Research has indicated that vanadium compounds may have antiparasitic activity , particularly against tropical diseases. The ability of these compounds to disrupt metabolic processes in parasites makes them candidates for further investigation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of VI2 is crucial for assessing its safety and efficacy as a therapeutic agent.

- Absorption and Distribution : Vanadium is absorbed through the gastrointestinal tract, with distribution occurring primarily to the liver, kidneys, and bones. Studies show that vanadium can substitute for phosphate in biological systems, affecting enzyme activities related to metabolism .

- Toxicological Studies : Various studies have established no-observed-adverse-effect levels (NOAEL) for vanadium exposure. For example, a NOAEL of 0.2 mg/kg/day was identified for acute oral exposure . Long-term exposure studies indicate potential developmental effects at higher concentrations, necessitating careful dosage management.

Data Tables

The following table summarizes key findings related to the biological activity of vanadium iodide (VI2):

Eigenschaften

CAS-Nummer |

15513-84-5 |

|---|---|

Molekularformel |

I2V |

Molekulargewicht |

304.7504 g/mol |

IUPAC-Name |

diiodovanadium |

InChI |

InChI=1S/2HI.V/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

OJFNQCZRUJTCOZ-UHFFFAOYSA-L |

SMILES |

[V+2].[I-].[I-] |

Kanonische SMILES |

[V](I)I |

Key on ui other cas no. |

15513-84-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.